Chemical structure and properties of (4-Ethoxycarbonylthiazol-2-yl)guanidine
Chemical structure and properties of (4-Ethoxycarbonylthiazol-2-yl)guanidine
The following technical guide details the chemical structure, synthesis, and properties of (4-Ethoxycarbonylthiazol-2-yl)guanidine , a critical heterocyclic intermediate in medicinal chemistry.
CAS Registry Number: 82982-26-1 Synonyms: Ethyl 2-guanidinothiazole-4-carboxylate; 2-Guanidino-4-carbethoxythiazole.
Executive Summary
(4-Ethoxycarbonylthiazol-2-yl)guanidine is a bifunctional heterocyclic scaffold characterized by a thiazole core substituted with a basic guanidine moiety at position 2 and an electrophilic ethyl ester at position 4. This compound serves as a "privileged structure" in drug discovery, acting as a precursor for arginine mimetics, serine protease inhibitors, and fused bicyclic heterocycles (e.g., thiazolo[4,5-d]pyrimidines).
Its utility stems from the orthogonal reactivity of its functional groups: the guanidine acts as a hydrogen bond donor/acceptor for target binding, while the ester facilitates further structural elaboration.
Chemical Identity & Structural Analysis[1][2][3]
Molecular Specifications
| Property | Value |
| Molecular Formula | C₇H₁₀N₄O₂S |
| Molecular Weight | 214.24 g/mol |
| Exact Mass | 214.0524 |
| LogP (Predicted) | ~0.5 – 0.8 (Amphiphilic) |
| pKa (Guanidine) | ~6.5 – 7.5 (Less basic than alkyl guanidines due to electron-withdrawing thiazole) |
| H-Bond Donors | 3 (Guanidine NHs) |
| H-Bond Acceptors | 5 (N, O, S) |
Tautomerism & Electronic Structure
The guanidine group attached to the thiazole ring exhibits significant tautomerism. Unlike isolated guanidines (pKa ~13.6), the electron-deficient thiazole ring (further deactivated by the C4-ester) lowers the basicity of the exocyclic nitrogen.
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Dominant Tautomer: In solution, the imino-form (thiazole-N=C-NH₂) is often in equilibrium with the amino-form (thiazole-NH-C=NH).
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Binding Implications: This tautomeric flexibility allows the molecule to optimize hydrogen bonding networks within enzyme active sites (e.g., Asp/Glu residues in proteases).
Synthesis & Production Protocol
The industrial and laboratory standard for synthesizing this compound is the Hantzsch Thiazole Synthesis . This condensation reaction involves an α-haloketone and a thiourea derivative.[1]
Reaction Mechanism
The synthesis proceeds via the condensation of Amidinothiourea (Guanylthiourea) and Ethyl Bromopyruvate .
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S-Alkylation: The sulfur atom of the amidinothiourea attacks the α-carbon of ethyl bromopyruvate, displacing bromide.
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Cyclization: The internal nitrogen attacks the ketone carbonyl.
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Dehydration: Loss of water aromatizes the ring to form the thiazole.
Experimental Protocol
Reagents:
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Amidinothiourea (1.0 equiv)
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Ethyl Bromopyruvate (1.05 equiv)
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Solvent: Ethanol (Absolute) or Acetone[2]
Step-by-Step Methodology:
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Dissolution: Dissolve amidinothiourea (e.g., 11.8 g, 0.1 mol) in 100 mL of absolute ethanol. Heat gently if necessary to ensure complete dissolution.
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Addition: Add ethyl bromopyruvate (e.g., 20.5 g, 0.105 mol) dropwise over 30 minutes. Note: The reaction is exothermic; maintain temperature below 50°C during addition.
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Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (System: 10% MeOH in DCM).
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Precipitation: Upon cooling to 0–5°C, the hydrobromide salt of the product typically crystallizes out.
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Isolation (Salt Form): Filter the solid, wash with cold ethanol and diethyl ether.
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Neutralization (Free Base): Suspend the HBr salt in water and adjust pH to ~8–9 using saturated NaHCO₃ solution. The free base precipitates as a white to pale yellow solid.
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Purification: Recrystallize from Ethanol/Water (9:1).
Mechanistic Pathway Visualization
Figure 1: Step-wise mechanism of the Hantzsch synthesis yielding the target thiazole.
Physicochemical Profiling
Spectral Signatures (Predicted/Typical)
Researchers should verify product identity using the following diagnostic signals:
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¹H NMR (DMSO-d₆):
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δ 1.30 (t, 3H): Methyl group of the ethyl ester.
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δ 4.25 (q, 2H): Methylene group of the ethyl ester.
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δ 7.60 (s, 1H): Thiazole C5-H (Characteristic singlet).
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δ 7.0–8.5 (br s, 4H): Guanidine NH protons (Exchangeable with D₂O; shifts vary with concentration and salt form).
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Mass Spectrometry (ESI+):
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[M+H]⁺: m/z 215.1
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Solubility & Stability
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Solubility: The free base is sparingly soluble in water but soluble in DMSO, DMF, and hot ethanol. The HBr or HCl salts are highly water-soluble.
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Stability: The ester group is susceptible to hydrolysis under strongly basic conditions (pH > 10). The guanidine group is stable under standard ambient conditions but can degrade to urea derivatives under oxidative stress.
Reactivity & Derivatization[1][2]
This compound is a versatile intermediate.[2] The two primary reactive centers (Ester and Guanidine) allow for divergent synthesis.
Key Transformations
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Hydrolysis: Treatment with LiOH or NaOH yields the corresponding carboxylic acid , a precursor for amide coupling.
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Heterocyclization: Reaction with hydrazine hydrate yields the acid hydrazide , which can be cyclized to form triazoles.
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Pyrimidine Fusion: Reaction with β-dicarbonyls or ethoxymethylene malonates can bridge the guanidine and the thiazole C3-nitrogen to form thiazolo[4,5-d]pyrimidines (purine analogs).
Reactivity Workflow
Figure 2: Divergent synthetic pathways accessible from the core scaffold.
Biological Context & Applications[2]
Drug Discovery Scaffolds
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Arginine Mimetics: The guanidinothiazole moiety mimics the arginine side chain. This is exploited in the design of serine protease inhibitors (e.g., Trypsin, Thrombin, Urokinase inhibitors), where the guanidine engages the S1 specificity pocket (Asp189 in trypsin).
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H2-Receptor Antagonists: Historically, guanidinothiazoles were investigated as analogs to famotidine and cimetidine, utilizing the polar guanidine group to interact with histamine receptors.
Research Applications
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Ligand Efficiency: The fragment has a low molecular weight (<220 Da) and high polarity, making it an excellent "fragment" for Fragment-Based Drug Design (FBDD).
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Prodrug Strategies: The ethyl ester can serve as a prodrug to improve membrane permeability, being cleaved by intracellular esterases to release the active carboxylic acid form.
References
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Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. Link (Foundational chemistry).
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EPA CompTox Chemicals Dashboard. (n.d.). (4-Ethoxycarbonylthiazol-2-yl)guanidine Details. U.S. Environmental Protection Agency. Retrieved February 26, 2026, from [Link]
- Zhao, Y., et al. (2010). Design, synthesis and biological evaluation of novel thiazole derivatives. Bioorganic & Medicinal Chemistry Letters.
- Menozzi, G., et al. (2004). Synthesis and biological evaluation of new guanidinothiazole derivatives. Journal of Heterocyclic Chemistry. (Specific synthesis protocols).
